molecular formula C23H26N4O4 B11185522 1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide CAS No. 1003454-49-6

1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide

Cat. No.: B11185522
CAS No.: 1003454-49-6
M. Wt: 422.5 g/mol
InChI Key: DXYQFDFUXGSONL-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,3-dimethylphenyl hydrazine, 2-nitrophenol, and other reagents. The reaction conditions often involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylphenyl)-4-methyl-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide: Lacks the N-(2-methylpropyl) group.

    1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-phenoxy-1H-pyrazole-3-carboxamide: Lacks the nitro group.

Uniqueness

1-(2,3-Dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

1003454-49-6

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-methyl-N-(2-methylpropyl)-5-(2-nitrophenoxy)pyrazole-3-carboxamide

InChI

InChI=1S/C23H26N4O4/c1-14(2)13-24-22(28)21-17(5)23(31-20-12-7-6-10-19(20)27(29)30)26(25-21)18-11-8-9-15(3)16(18)4/h6-12,14H,13H2,1-5H3,(H,24,28)

InChI Key

DXYQFDFUXGSONL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C(=N2)C(=O)NCC(C)C)C)OC3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

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